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  • Product: 5-(Aminomethyl)-5-methylpyrrolidin-2-one
  • CAS: 1314906-58-5

Core Science & Biosynthesis

Foundational

Architectural Rigidity in Small Molecule Design: A Technical Guide to the Structure and Physicochemical Properties of 5-(Aminomethyl)-5-methylpyrrolidin-2-one

Executive Summary In modern medicinal chemistry, balancing metabolic stability with target affinity often requires the strategic introduction of conformational constraints. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (typic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, balancing metabolic stability with target affinity often requires the strategic introduction of conformational constraints. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (typically supplied as the hydrochloride salt, CAS: 1611473-81-4)[1] represents a highly specialized, gem-disubstituted lactam building block. By incorporating an aminomethyl group and a methyl group at the C5 position of a pyrrolidin-2-one ring, this scaffold provides unique architectural rigidity. This whitepaper deconstructs its structural nuances, physicochemical profile, and provides robust, self-validating analytical workflows for its characterization.

Chemical Structure and Conformational Dynamics

The core of 5-(Aminomethyl)-5-methylpyrrolidin-2-one is a five-membered gamma-lactam. The critical structural feature is the quaternary carbon at position 5, which dictates the molecule's spatial geometry and interaction potential.

  • Geminal Substitution (Thorpe-Ingold Effect): The presence of both a methyl and an aminomethyl group at C5 restricts the conformational freedom of the attached appendages. This steric shielding reduces the entropic penalty upon target binding and can protect adjacent bonds from enzymatic degradation when incorporated into peptidomimetics.

  • Hydrogen Bonding Network: The lactam motif acts as an internal hydrogen bond donor (NH) and acceptor (C=O). Concurrently, the primary amine on the aminomethyl group provides a highly basic vector for solvent interaction or target anchoring.

G A 5-(Aminomethyl)-5-methyl pyrrolidin-2-one B Gamma-Lactam Core (H-Bond Acceptor/Donor) A->B comprises C C5 Quaternary Center (Conformational Restraint) A->C features D Primary Amine (Basic Center) B->D spatial geometry C->D functionalized with E C5 Methyl Group (Steric Shielding) C->E substituted with

Structural deconstruction and pharmacophore mapping of the C5-substituted lactam.

Physicochemical Profiling and Causality

Understanding the physicochemical properties of this building block is crucial for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The properties of this compound (SMILES: CC1(CCC(=O)N1)CN)[2] are heavily influenced by its high polarity and basicity.

Quantitative Physicochemical Data
PropertyValueCausality / Implication in Drug Design
Molecular Formula C₆H₁₂N₂OSmall footprint allows for extensive downstream functionalization.[2]
Molecular Weight 128.17 g/mol (Base)164.63 g/mol (HCl Salt)Low MW ensures that incorporation into larger scaffolds will not easily violate Lipinski's Rule of 5.[3]
Predicted XLogP -1.1High hydrophilicity driven by the primary amine and lactam dipole; requires lipophilic pairing for passive diffusion.[2]
TPSA ~55.1 ŲOptimal for CNS penetration if the primary amine is subsequently masked (e.g., via amide coupling).
pKa (Primary Amine) ~9.5 - 10.5 (Est.)Remains protonated at physiological pH (7.4), enhancing aqueous solubility but limiting passive membrane permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, the physicochemical properties of 5-(Aminomethyl)-5-methylpyrrolidin-2-one must be empirically validated. Below is a self-validating protocol for determining its pKa and LogD(7.4).

Multiplexed pKa and LogD(7.4) Determination Workflow

Causality & Rationale: Why use potentiometric titration combined with LC-MS instead of standard UV-metric methods? Because the aliphatic lactam core lacks a conjugated pi-system (i.e., no strong UV chromophore), standard UV-metric pKa determination is highly unreliable. Potentiometric titration directly measures proton flux, making it the gold standard here. Furthermore, for LogD determination, the highly polar nature of the molecule (XLogP -1.1) dictates that standard C18 reverse-phase chromatography will result in poor retention. Thus, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1.0 mM solution of[3] in 0.15 M KCl to maintain a constant ionic strength.

  • Potentiometric Titration (pKa Validation):

    • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Titrate the sample solution with 0.1 M NaOH from pH 3.0 to 11.0 under a continuous nitrogen atmosphere to prevent CO₂ absorption (which would skew the basic pKa reading).

    • Self-Validation Step: The inflection point in the titration curve corresponds to the pKa of the primary amine. Calculate the exact pKa using the Bjerrum function. A single sharp inflection confirms compound purity and monomeric state.

  • Shake-Flask Partitioning (LogD 7.4):

    • Equilibrate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours.

    • Dissolve the compound in the aqueous phase at a concentration of 100 µM.

    • Add an equal volume of the pre-equilibrated 1-octanol. Vortex for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • HILIC LC-MS Quantification:

    • Extract aliquots from both the aqueous and octanol layers.

    • Analyze via LC-MS using a HILIC column.

    • Self-Validation Step: Track the monoisotopic mass[M+H]⁺ at m/z 129.10[2]. Calculate LogD = Log₁₀(Area_octanol / Area_aqueous). The specific mass tracking ensures no interference from buffer salts or octanol degradation products.

Workflow Start Compound Prep (CAS: 1611473-81-4) Branch1 Potentiometric Titration (0.1M NaOH, N2 atm) Start->Branch1 Branch2 Shake-Flask Partitioning (Octanol/Buffer pH 7.4) Start->Branch2 Data1 Determine pKa (Bjerrum Function) Branch1->Data1 Data2 HILIC LC-MS Quantification (m/z 129.10) Branch2->Data2 End Validated Physicochemical Profile Data1->End Data3 Calculate LogD(7.4) Data2->Data3 Area Ratio Data3->End

Self-validating workflow for empirical determination of pKa and LogD(7.4).

Synthetic Utility in Drug Discovery

The 5-(Aminomethyl)-5-methylpyrrolidin-2-one scaffold is highly valued in the synthesis of peptidomimetics and conformationally restricted kinase inhibitors. The primary amine serves as an ideal nucleophile for amide coupling or reductive amination. Concurrently, the lactam core provides a stable, non-metabolizable hydrogen-bonding network. The gem-dimethyl/aminomethyl substitution at C5 induces a steric shield that protects adjacent peptide bonds from proteolytic cleavage—a critical parameter for designing orally bioavailable compounds.

References

  • Title: 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride (C6H12N2O) - PubChemLite Source: University of Luxembourg (PubChemLite) URL: [Link]

Sources

Foundational

Predictive In Vitro Toxicity Profiling of 5-(Aminomethyl)-5-methylpyrrolidin-2-one: A Tiered Mechanistic Approach

Executive Summary As novel nitrogen-containing heterocycles are integrated into pharmaceutical pipelines, early-stage de-risking becomes paramount. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS: 1611473-81-4) is an emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As novel nitrogen-containing heterocycles are integrated into pharmaceutical pipelines, early-stage de-risking becomes paramount. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS: 1611473-81-4) is an emerging pyrrolidone building block. While pyrrolidone derivatives generally exhibit low acute basal toxicity, their structural class carries well-documented liabilities—most notably, developmental and reproductive toxicity (DART) and high-dose hepatotoxicity.

This technical guide provides a self-validating, tiered in vitro workflow designed specifically for 5-(Aminomethyl)-5-methylpyrrolidin-2-one. By combining basal cytotoxicity screening, hepatic liability profiling, and the validated Embryonic Stem Cell Test (EST), drug development professionals can accurately predict in vivo safety profiles and make informed go/no-go structural modification decisions.

Mechanistic Rationale & Predictive Toxicology Framework

To design an effective toxicity screen, we must first establish the causality between the molecule's structure and its potential biological disruption.

Class-Specific Liabilities (The Pyrrolidone Ring): The core scaffold of this compound is shared with N-methyl-2-pyrrolidone (NMP), a widely used solvent. Extensive toxicological evaluations have demonstrated that NMP and its hydroxylated metabolites (e.g., 5-hydroxy-N-methyl-pyrrolidone) act as developmental toxicants, causing decreased fetal weights and morphological aberrations at high exposures (). Consequently, any novel pyrrolidone derivative must be rigorously screened for teratogenicity.

Molecule-Specific Liabilities (The C5-Substitution): Unlike NMP, 5-(Aminomethyl)-5-methylpyrrolidin-2-one possesses a unique C5-aminomethyl substitution. Primary amines are highly susceptible to oxidative deamination via monoamine oxidases (MAOs) or hepatic Cytochrome P450 (CYP450) enzymes. This metabolic pathway can yield reactive aldehyde intermediates. These electrophilic species are known to deplete intracellular glutathione (GSH), induce reactive oxygen species (ROS), and trigger apoptosis.

Therefore, our in vitro testing paradigm must prioritize two critical axes: Phase I metabolic bioactivation and embryonic differentiation inhibition .

Mechanism Pyrrolidone 5-(Aminomethyl)-5-methyl... (Parent Compound) CYP450 Hepatic CYP450 / MAO Metabolism Pyrrolidone->CYP450 Phase I Diff Inhibition of ESC Differentiation Pyrrolidone->Diff Direct Receptor Binding Metabolites Reactive Intermediates (e.g., Aldehydes) CYP450->Metabolites Oxidative Deamination ROS GSH Depletion & ROS Generation Metabolites->ROS Electrophilic Stress Metabolites->Diff Developmental Tox Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis High Dose

Figure 1: Mechanistic pathway of pyrrolidone-induced cellular stress and developmental toxicity.

Tiered In Vitro Toxicity Workflows

Every protocol described below is designed as a self-validating system , meaning internal controls dictate the acceptance of the assay data.

Tier 1: Basal Cytotoxicity (HepG2 & BALB/c 3T3)

Causality: HepG2 cells provide a baseline for hepatic sensitivity, while BALB/c 3T3 fibroblasts serve as a non-metabolically active somatic control. The 3T3 IC50 is a mandatory mathematical input for the Tier 3 EST prediction model.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and BALB/c 3T3 cells at 1 × 10⁴ cells/well in black, clear-bottom 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride in DMSO. Perform 1:3 serial dilutions to generate an 8-point concentration curve (Final assay concentrations: 0.1 µM to 1000 µM, ensuring DMSO remains ≤ 0.5%).

  • Treatment: Aspirate media and apply the compound dilutions for 48 h.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® Reagent (ATP-based luminescence) per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Data Analysis: Measure luminescence. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

  • System Validation: The assay is only valid if the vehicle control (0.5% DMSO) maintains >90% viability and the positive control (0.1% Triton X-100) yields <10% viability.

Tier 2: Hepatic Liability & Reactive Metabolite Trapping

Causality: Because the aminomethyl group can be bioactivated into a reactive aldehyde, we must use Primary Human Hepatocytes (PHH)—which retain full physiological CYP450 expression—to detect electrophilic stress via Glutathione (GSH) trapping.

Step-by-Step Methodology:

  • PHH Culture: Thaw and plate cryopreserved PHH in collagen-coated 24-well plates using Williams' E medium supplemented with dexamethasone and ITS (Insulin-Transferrin-Selenium).

  • Metabolite Trapping: Co-incubate the test compound (at 100 µM) with 5 mM Glutathione (GSH) in the PHH culture for 4 h at 37°C.

  • Sample Extraction: Precipitate proteins using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 15 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts) to detect reactive electrophilic intermediates.

  • System Validation: Use Ketoconazole (10 µM, CYP3A4 inhibitor) as a negative control for metabolism, and Acetaminophen (APAP, 1 mM) as a positive control for GSH-adduct formation (NAPQI generation).

Tier 3: In Vitro Developmental Toxicity (Embryonic Stem Cell Test)

Causality: The EST is an ECVAM-validated alternative to animal testing (). It compares cytotoxicity in adult cells (3T3) against embryonic cells (mESC D3) and measures the specific inhibition of mESC differentiation into spontaneously beating cardiomyocytes. Pyrrolidones historically flag in this assay.

Step-by-Step Methodology:

  • mESC Cytotoxicity (IC50_ESC): Seed mESC D3 cells (500 cells/well). Treat with the test compound for 10 days. Measure viability via MTT assay to determine the IC50_ESC.

  • Differentiation Assay (ID50): Form embryoid bodies (EBs) using the hanging drop method (800 cells/drop, 20 µL) in the presence of the test compound at sub-cytotoxic concentrations.

  • Plating EBs: On day 5, transfer the EBs to 24-well tissue culture plates to allow adherence and cardiac differentiation.

  • Contractility Scoring: On day 10, visually score the EBs under a phase-contrast microscope. Record the percentage of wells containing spontaneously contracting cardiomyocytes.

  • Prediction Model: Calculate the ID50 (the concentration inhibiting differentiation by 50%).

  • System Validation: 5-Fluorouracil (strong embryotoxic) must yield an ID50 < 0.1 µM. Penicillin G (non-embryotoxic) must show no inhibition of differentiation up to 1000 µM.

Workflow Compound 5-(Aminomethyl)-5-methylpyrrolidin-2-one (Test Compound) Tier1 Tier 1: Basal Cytotoxicity (HepG2 & BALB/c 3T3) Compound->Tier1 Decision1 IC50 > 100 µM? Tier1->Decision1 Tier2 Tier 2: Hepatic Liability (Primary Human Hepatocytes) Decision2 GSH Adducts Detected? Tier2->Decision2 Tier3 Tier 3: Developmental Toxicity (Embryonic Stem Cell Test - EST) Safe Proceed to In Vivo De-risked Profile Tier3->Safe Non-Embryotoxic Toxic Flag for Structural Modification Tier3->Toxic Strongly Embryotoxic Decision1->Tier2 Yes (Low Basal Tox) Decision1->Toxic No (Highly Toxic) Decision2->Tier3 No (Pass) Decision2->Toxic Yes (Reactive Metabolites)

Figure 2: Tiered in vitro toxicity screening workflow for novel pyrrolidone derivatives.

Data Presentation & Predictive Interpretation

To facilitate rapid decision-making, quantitative data from the workflows should be evaluated against the following structured acceptance criteria and predictive thresholds:

Assay TierToxicological EndpointPredictive ThresholdDecision / Interpretation
Tier 1: Basal Tox IC50 (HepG2 & 3T3)> 100 µMFavorable: Low basal toxicity; proceed to Tier 2.
Tier 1: Basal Tox IC50 (HepG2 & 3T3)< 10 µMFlag: High basal toxicity; halt and redesign structure.
Tier 2: Hepatic GSH-Adduct Formation< 5% of total parentFavorable: Low reactive metabolite liability.
Tier 2: Hepatic GSH-Adduct Formation> 15% of total parentFlag: High risk for idiosyncratic hepatotoxicity.
Tier 3: EST ID50 / IC50_3T3 RatioRatio < 1.0Flag: Specific inhibition of differentiation (Embryotoxic).
Tier 3: EST ID50 / IC50_3T3 RatioRatio > 5.0Favorable: Non-embryotoxic profile.

Note: In the EST, if the ID50 (differentiation inhibition) is significantly lower than the IC50_3T3 (general somatic cytotoxicity), the compound is specifically targeting developmental pathways rather than inducing general cell death.

References

  • Flick, B., et al. (2009). Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system. Toxicology and Applied Pharmacology.[Link]

  • Spielmann, H., et al. (1997). The embryonic stem cell test (EST), an in vitro embryotoxicity test using two permanent mouse cell lines: 3T3 fibroblasts and embryonic stem cells. Toxicology in Vitro.[Link]

  • Adler, S., et al. (2008). First steps in establishing a developmental toxicity test method based on human embryonic stem cells. Toxicology in Vitro.[Link]

  • Accela ChemBio. (2023). 5-(Aminomethyl)-5-methylpyrrolidin-2-one Hydrochloride Product Data (CAS: 1611473-81-4).[Link]

Exploratory

The Role of 5-(Aminomethyl)-5-methylpyrrolidin-2-one in Fragment-Based Drug Discovery: A Technical Guide

Executive Summary In modern medicinal chemistry, the identification and optimization of low-molecular-weight fragments are critical for developing high-affinity, target-specific inhibitors. 5-(Aminomethyl)-5-methylpyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of low-molecular-weight fragments are critical for developing high-affinity, target-specific inhibitors. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (commonly utilized as its hydrochloride salt, CAS 1) has emerged as a highly privileged building block. Featuring a γ-lactam core, a primary amine for versatile coupling, and a quaternary stereocenter, this fragment is increasingly incorporated into advanced lead compounds targeting oncology, immunology, and cardiovascular pathways.

This whitepaper provides an in-depth analysis of the physicochemical rationale behind utilizing this specific fragment, details its synthetic integration into larger scaffolds, and outlines self-validating experimental protocols for early-stage drug discovery.

Physicochemical Profiling & The "Magic Methyl" Effect

The strategic addition of a single methyl group to a molecular scaffold—often termed the "magic methyl" effect—can profoundly alter a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Comparing the standard 5-(aminomethyl)pyrrolidin-2-one to its 5-methylated analog reveals several critical advantages that drive its adoption in hit-to-lead optimization.

Causality of the Structural Modification
  • Metabolic Shielding: Unsubstituted γ-lactams are susceptible to cytochrome P450 (CYP450)-mediated oxidation at the alpha-position (C5) relative to the lactam nitrogen, leading to premature ring-opening and clearance. The quaternary C5 carbon in 5-(aminomethyl)-5-methylpyrrolidin-2-one completely blocks this metabolic liability.

  • Conformational Locking (Thorpe-Ingold Effect): The geminal disubstitution at C5 restricts the rotameric flexibility of the adjacent aminomethyl group. This pre-organizes the primary amine into a bio-active conformation, reducing the entropic penalty upon binding to target proteins (e.g., the ATP-binding pocket of kinases or the protein-protein interaction interfaces of PD-L1)[2](.

  • Lipophilicity Tuning: The methyl group slightly increases the overall lipophilicity (LogP), enhancing membrane permeability without violating the rule of three (RO3) for fragments.

Quantitative Data Summary
Parameter5-(Aminomethyl)pyrrolidin-2-one5-(Aminomethyl)-5-methylpyrrolidin-2-oneRationale for Variance
CAS Number 2248666-06-8 (S-enantiomer HCl)[3]()1611473-81-4 (HCl salt)[4]()Structural divergence
Molecular Weight (Free Base) 114.15 g/mol 128.17 g/mol Addition of -CH₃ (+14 Da)
Topological Polar Surface Area 55.1 Ų55.1 ŲIdentical heteroatom count
Rotatable Bonds 21 (Effective)Steric hindrance limits rotation
Primary Metabolic Liability High (C5-oxidation)Low (Quaternary C5 center)Steric/electronic shielding

Application in Hit-to-Lead Optimization

The primary amine of 5-(aminomethyl)-5-methylpyrrolidin-2-one makes it an ideal nucleophile for late-stage functionalization. It is frequently coupled to complex heteroaryl cores via reductive amination or SNAr reactions.

Recent patent literature highlights its utility across diverse therapeutic areas:

  • PD-L1 Inhibitors: Used to introduce a solubilizing, H-bond donating motif that interacts with the solvent-exposed regions of the PD-1/PD-L1 interface[2](.

  • PCSK9 Inhibitors: Coupled to pyrimidine cores to disrupt protein-protein interactions critical for cardiovascular disease management[5]().

  • JAK Inhibitors: Integrated into triazolopyridine scaffolds to optimize hinge-binding interactions in the kinase domain[6]().

Workflow Visualization

Workflow A Core Scaffold (Aldehyde/Ketone) C Iminium Intermediate Formation A->C EtOH, 20-45 °C B 5-(Aminomethyl)-5- methylpyrrolidin-2-one (CAS: 1611473-81-4) B->C Base (if HCl salt) D Selective Reduction (NaBH3CN / TFAB-amines) C->D pH 5-6 E Target Inhibitor (PD-L1, PCSK9, JAK) D->E Reductive Amination F In Vitro Profiling (High Metabolic Stability) E->F Lead Validation

Figure 1: Hit-to-lead reductive amination workflow utilizing 5-(Aminomethyl)-5-methylpyrrolidin-2-one.

Experimental Protocols: Fragment Coupling

The following self-validating protocol details the chemo-selective reductive amination of 5-(aminomethyl)-5-methylpyrrolidin-2-one with a target aldehyde/ketone core, adapted from validated methodologies in recent PD-L1 inhibitor synthesis[2]().

Step-by-Step Methodology

Step 1: Reagent Solvation and Neutralization

  • Action: Suspend the core aldehyde/ketone (1.0 eq) and 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride (1.5 eq) in anhydrous ethanol (EtOH, 0.1 M concentration). If the HCl salt is used, add a mild base (e.g., N,N-diisopropylethylamine, 1.5 eq) to liberate the free amine.

  • Causality: Ethanol is selected as the solvent because it effectively solvates both the hydrophobic core scaffold and the polar fragment salt, while its protic nature facilitates the subsequent proton-transfer steps required for iminium formation.

Step 2: Iminium Ion Pre-formation

  • Action: Stir the reaction mixture at 20–45 °C for 1 to 2 hours. Monitor via Thin-Layer Chromatography (TLC) or LC-MS.

  • Causality: Pre-forming the iminium ion before the addition of the reducing agent is a critical self-validating checkpoint. It prevents the premature, irreversible reduction of the starting aldehyde/ketone into a primary/secondary alcohol, which would drastically reduce the overall yield.

Step 3: Chemoselective Reduction

  • Action: Cool the mixture to 20 °C and carefully add sodium cyanoborohydride (NaBH₃CN, 1.5–2.0 eq) in portions. Alternatively, monotrifluoroacetoxyborane-amines (TFAB-amines) can be utilized for highly chemoselective reductions[7]().

  • Causality: NaBH₃CN is specifically chosen over stronger reducing agents like NaBH₄ because it is stable in protic solvents and selectively reduces the iminium ion at a mildly acidic pH (pH 5-6), leaving the lactam carbonyl and other reducible functional groups intact.

Step 4: Maturation and Real-Time Validation

  • Action: Stir the mixture at 20–50 °C for 3–15 hours.

  • Validation Checkpoint: Perform an LC-MS analysis. The reaction is complete when the mass of the starting core is depleted, and the mass corresponding to the desired secondary amine product ( [M+H]+ ) is dominant.

Step 5: Workup and Purification

  • Action: Concentrate the mixture under reduced pressure to remove EtOH. Dilute the residue with H₂O and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. Purify the crude product via preparative HPLC.

  • Causality: Prep-HPLC is mandatory at this stage to remove toxic boron byproducts and unreacted fragment traces, ensuring the >95% purity required for subsequent in vitro biological assays.

Synthesis of the Fragment Core

While 5-(aminomethyl)-5-methylpyrrolidin-2-one is commercially available[4](), its de novo synthesis is an area of active research. Modern green chemistry approaches utilize biomass-derived levulinic acid as a starting material. Through tandem reductive amination and spontaneous intramolecular cycloamidation, levulinic acid can be efficiently converted into 5-methylpyrrolidin-2-one derivatives[8](. Subsequent functionalization (e.g., via Strecker-type reactions or direct cyanation followed by reduction) yields the primary aminomethyl group, providing a scalable route to this high-value fragment.

Conclusion

5-(Aminomethyl)-5-methylpyrrolidin-2-one represents a masterclass in rational fragment design. By integrating a conformationally restricting and metabolically shielding methyl group onto a versatile γ-lactam core, medicinal chemists can rapidly optimize the binding affinity and half-life of lead compounds. As demonstrated by its widespread use in targeting complex pathways like PD-L1 and PCSK9, mastering the chemistry of this fragment is essential for modern drug development professionals.

References

  • Chemical Substance Information: 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride . NextSDS. Available at: [Link]

  • AccelaChemBio Product Catalog: CAS 1611473-81-4 . AccelaChem. Available at:[Link]

  • WO2022266236A1 - Methods and compositions for targeting PD-L1. Google Patents.
  • WO2010010184A1 -[1, 2, 4] triazolo [1, 5-a] pyridines as JAK inhibitors. Google Patents.
  • WO2019160882A1 - PD-1/PD-L1 inhibitors. Google Patents.
  • WO2020150474A1 - PCSK9 inhibitors and methods of use thereof. Google Patents.
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential . MDPI (Symmetry). Available at: [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids . The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Foundational

literature review on 5-(Aminomethyl)-5-methylpyrrolidin-2-one as a chemical intermediate

5-(Aminomethyl)-5-methylpyrrolidin-2-one: A Privileged Scaffold in Modern Drug Discovery and Chemical Synthesis Executive Summary In the landscape of modern medicinal chemistry, the strategic introduction of conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(Aminomethyl)-5-methylpyrrolidin-2-one: A Privileged Scaffold in Modern Drug Discovery and Chemical Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the strategic introduction of conformational restriction and metabolic shielding is paramount for transforming hit compounds into viable clinical candidates. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (often utilized as its hydrochloride salt, CAS 1611473-81-4) has emerged as a highly specialized, nitrogen-containing heterocyclic building block. By combining the established pharmacological utility of the pyrrolidin-2-one ring with a sterically demanding quaternary stereocenter at the C5 position, this intermediate offers a unique vector for drug discovery. This whitepaper details the structural rationale, synthetic methodologies, and experimental workflows required to leverage this privileged scaffold effectively.

Structural Rationale: The Power of the Quaternary C5 Center

The design of 5-(Aminomethyl)-5-methylpyrrolidin-2-one is not arbitrary; it is rooted in strict physicochemical causality. Standard primary amines and unsubstituted lactams are highly susceptible to rapid oxidative metabolism.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes and monoamine oxidases typically initiate the degradation of amines and lactams via oxidation at the alpha-carbon. By replacing the alpha-proton with a methyl group to create a gem-disubstituted-like quaternary center, metabolic degradation is significantly hindered, drastically improving the pharmacokinetic half-life of the derived pharmacophore[1].

  • Conformational Restriction (The Thorpe-Ingold Effect): The presence of the C5 methyl group restricts the rotational degrees of freedom of the adjacent aminomethyl vector. This locks the primary amine into a predictable spatial orientation, reducing the entropic penalty incurred upon receptor binding and enhancing target affinity[2].

Applications in Drug Discovery

The core structural features of this intermediate make it highly sought after in two primary therapeutic domains:

A. Neurological Therapeutics (SV2A Modulators)

The pyrrolidin-2-one core is the fundamental pharmacophore of the "racetam" family of nootropics and antiepileptic drugs (e.g., levetiracetam, brivaracetam). These molecules exert their mechanism of action by binding to the Synaptic Vesicle Protein 2A (SV2A), modulating neurotransmitter release[3]. The inclusion of a 5-aminomethyl group provides a highly reactive primary amine handle. This allows medicinal chemists to synthesize extended analogs via amide coupling, probing the primary binding site of SV2A where conserved tryptophan residues (Trp300, Trp666) interact with the pyrrolidone ring[3].

B. Antiviral Protease Inhibitors

In the development of antiviral therapeutics, particularly SARS-CoV-2 Main Protease (Mpro) inhibitors, the pyrrolidin-2-one ring acts as an ideal bioisostere for the glutamine side chain at the P1 position[4]. The 5-methyl substitution enhances hydrophobic packing within the S1 pocket of the protease, while the aminomethyl group serves as a synthetic vector for attaching covalent warheads or extending the molecule into the S1' subsite[4].

Synthetic Methodologies: The "Levulinate-Strecker" Pathway

Direct functionalization of a pre-formed pyrrolidinone ring to install a quaternary stereocenter is synthetically challenging due to competing N-alkylation and poor regioselectivity. Therefore, a de novo ring construction is the preferred, self-validating approach.

The industry-standard route utilizes ethyl levulinate , a readily available biomass-derived platform molecule[5]. A modified Strecker reaction targets the C4 ketone of the levulinate chain, ensuring absolute regioselectivity[6]. The resulting aminonitrile intermediate undergoes spontaneous, entropy-driven thermal cyclization to form the stable 5-membered lactam ring[6].

Synthesis A Ethyl Levulinate (Biomass-derived) B Strecker Reaction (NaCN, NH4Cl) A->B C 4-Amino-4-cyanopentanoate (Intermediate) B->C D Thermal Cyclization (-EtOH) C->D E 5-Cyano-5-methyl- pyrrolidin-2-one D->E F Catalytic Hydrogenation (H2, Pd/C, Boc2O) E->F G 5-(Aminomethyl)-5-methyl pyrrolidin-2-one F->G

Fig 1. De novo synthesis of 5-(Aminomethyl)-5-methylpyrrolidin-2-one via Strecker methodology.

Experimental Protocols (Self-Validating Systems)

As an application scientist, it is critical to design protocols that prevent side reactions inherently. The following methodology details the synthesis of the target intermediate, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis of 5-Cyano-5-methylpyrrolidin-2-one

Causality: The use of ammonium chloride and sodium cyanide generates hydrogen cyanide in situ, which attacks the imine formed from the C4 ketone of ethyl levulinate. The subsequent heating drives the expulsion of ethanol, forcing the equilibrium toward the cyclic lactam[6].

  • Imine Formation: Dissolve ethyl levulinate (1.0 equiv) in a 1:1 mixture of methanol and water. Add ammonium chloride (1.5 equiv) and aqueous ammonium hydroxide (25%, 5.0 equiv). Stir at room temperature for 2 hours to ensure complete imine formation.

  • Strecker Addition: Safety Warning: Perform in a dedicated fume hood. Slowly add sodium cyanide (1.2 equiv) to the reaction mixture. Stir for 12 hours at room temperature.

  • Cyclization: Heat the reaction mixture to 60°C for 6 hours. The thermal energy overcomes the activation barrier for intramolecular amidation, expelling ethanol.

  • Workup: Quench the reaction with aqueous sodium hypochlorite (to destroy residual cyanide). Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the cyano-lactam intermediate.

Protocol 2: Reductive Amination to the Target Scaffold

Causality: Primary amines generated from nitrile reduction are highly nucleophilic and can attack unreacted imine intermediates, leading to unwanted secondary amine dimers. Conducting the hydrogenation in the presence of Boc-anhydride (Boc₂O) traps the primary amine in situ as a carbamate, preventing dimerization and ensuring high purity.

  • Boc-Protected Reduction: Dissolve 5-cyano-5-methylpyrrolidin-2-one (1.0 equiv) in anhydrous methanol. Add Boc₂O (1.2 equiv) and 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) at 50 psi. Agitate vigorously for 18 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the Boc-protected aminomethyl pyrrolidinone.

  • Deprotection: Treat the crude intermediate with 4N HCl in dioxane for 2 hours at room temperature. Evaporate the solvent to precipitate 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride as a highly pure white solid.

Quantitative Data Presentation

The structural modifications introduced in this scaffold drastically alter its physicochemical properties compared to a standard pyrrolidinone ring.

Table 1: Comparative Physicochemical & ADME Profiling

PropertyStandard Pyrrolidin-2-one5-(Aminomethyl)-5-methylpyrrolidin-2-one
Alpha-Carbon Oxidation Susceptibility High (Rapid CYP450 degradation)Low (Blocked by C5 Quaternary Center)
Conformational Degrees of Freedom High (Flexible exocyclic vectors)Restricted (Thorpe-Ingold Effect)
Hydrogen Bond Donors (HBD) 1 (Lactam N-H)3 (Lactam N-H + Primary Amine -NH₂)
Hydrogen Bond Acceptors (HBA) 1 (Lactam C=O)2 (Lactam C=O + Amine Nitrogen)
Primary Synthetic Utility Solvent, basic building blockAdvanced fragment-based drug design

Pharmacological Targeting Visualization

Pharmacology Core 5-(Aminomethyl)-5-methyl pyrrolidin-2-one Metab CYP450 Resistance (Quaternary C5 Center) Core->Metab Structural Advantage Bind Conformational Restriction (Enhanced Affinity) Core->Bind Structural Advantage SV2A Neurology: SV2A Receptor (Racetam Pharmacophore) Mpro Virology: SARS-CoV-2 Mpro (Glutamine Surrogate) Metab->SV2A Metab->Mpro Bind->SV2A Bind->Mpro

Fig 2. Pharmacological applications and structural advantages of the C5-quaternary pyrrolidone core.

References

  • Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Proceedings of the National Academy of Sciences (PMC).
  • 5-Cyano-5-methyl-2-pyrrolidone | 86240-21-3. Benchchem.
  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo. National Institutes of Health (PMC).
  • Design, Synthesis, and Unprecedented Interactions of Covalent Dipeptide-Based Inhibitors of SARS-CoV-2 Main Protease and its Variants. ChemRxiv.
  • Scaffold modification and synthesis routes for targeting mutant IDH 1: a review. ResearchGate / Springer.
  • Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts. ACS Catalysis.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Aminomethyl)-5-methylpyrrolidin-2-one as a Privileged Scaffold in Drug Discovery

Introduction In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rates of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rates of active pharmaceutical ingredients (APIs). 5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS 1611473-81-4) is a highly versatile, three-dimensional pharmaceutical building block. Characterized by a rigidified lactam core, a highly nucleophilic primary amine, and a sterically demanding quaternary stereocenter, this scaffold is increasingly utilized in the development of central nervous system (CNS) therapeutics and advanced antimicrobials.

This application note provides an in-depth technical guide on the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for incorporating this privileged scaffold into drug discovery pipelines.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs (e.g., standard pyrrolidines or unsubstituted pyrrolidin-2-ones). The structural causality can be broken down into three distinct pillars:

A. The C5-Methyl Group: Metabolic Shielding & Conformational Restriction

In traditional pyrrolidine rings, the carbon adjacent to the nitrogen (the C5 position) is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, which often leads to rapid ring-opening or dealkylation in vivo. By introducing a methyl group at the C5 position, the resulting quaternary stereocenter sterically blocks this metabolic liability, significantly enhancing the pharmacokinetic half-life of the API. Furthermore, the steric bulk of the methyl group restricts the rotational freedom of the adjacent aminomethyl group. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.

B. The Pyrrolidin-2-one Core: A Validated CNS Pharmacophore

The resonance-stabilized lactam ring is a well-documented pharmacophore, particularly for CNS targets. The lactam carbonyl acts as a potent hydrogen bond acceptor, which is the critical binding motif for Synaptic Vesicle Protein 2A (SV2A) ligands . SV2A is the primary target for blockbuster anti-epileptic drugs (e.g., levetiracetam, brivaracetam) and next-generation PET imaging tracers (e.g., [11C]UCB-J) used to quantify synaptic density in Alzheimer's disease and epilepsy .

C. The Aminomethyl Group: The Synthetic Handle

The primary amine serves as a highly reactive nucleophile, allowing for rapid diversification via amide coupling, reductive amination, or sulfonamide formation. This enables medicinal chemists to rapidly build structure-activity relationship (SAR) libraries around the core scaffold.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the two most common functionalization pathways for this scaffold. Each protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Amide Coupling at the Primary Amine

Causality: The quaternary C5 center adjacent to the primary amine introduces moderate steric hindrance. While standard coupling reagents (like EDC/HOBt) suffice for unhindered substrates, they often result in sluggish kinetics and potential epimerization when coupling chiral carboxylic acids to this scaffold. Therefore, the highly reactive uronium salt HATU is mandated to accelerate the formation of the active ester and drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active HOAt-ester. DIPEA is chosen over Triethylamine (TEA) due to its non-nucleophilic nature, preventing side reactions.

  • Coupling: Add 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS (UV 254 nm and ELSD). The successful coupling is validated by the disappearance of the active ester intermediate and the emergence of the target [M+H]⁺ mass.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Post-Validation: Confirm product identity via ¹H-NMR. The characteristic aminomethyl protons (typically a singlet or AB quartet around ~2.8–3.2 ppm in the free base) will exhibit a distinct downfield shift (~3.3–3.8 ppm) upon acylation.

Protocol B: N-Alkylation of the Lactam Core

Causality: The lactam nitrogen is significantly less nucleophilic than a standard secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group (resonance stabilization). Direct alkylation under mild basic conditions will fail. Deprotonation with a strong base (NaH) is strictly required to generate the highly reactive lactam anion prior to S_N2 attack on an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 5-(Aminomethyl)-5-methylpyrrolidin-2-one derivative (1.0 eq, with the primary amine previously Boc-protected or functionalized) in anhydrous THF (0.2 M) at 0 °C under nitrogen.

  • Anion Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

  • Self-Validation (IPC): The formation of the lactam anion is visually validated by the active evolution of hydrogen gas (bubbling). Stir for 30 minutes until gas evolution ceases, indicating complete deprotonation.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 4–6 hours.

  • Workup: Carefully quench the excess NaH with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Post-Validation: Analyze via IR spectroscopy. The intact lactam carbonyl stretch should remain prominent (~1680–1700 cm⁻¹), confirming N-alkylation rather than unwanted O-alkylation (which would result in the loss of the carbonyl stretch).

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Scaffold

Data reflects the commercially available hydrochloride salt form.

PropertyValueClinical / Synthetic Relevance
Chemical Name 5-(Aminomethyl)-5-methylpyrrolidin-2-one HClStandard IUPAC nomenclature
CAS Number 1611473-81-4Supplier identification
Molecular Formula C₆H₁₃ClN₂O-
Molecular Weight 164.63 g/mol Low MW allows for extensive elaboration
H-Bond Donors 2 (Free base)Facilitates target protein interactions
H-Bond Acceptors 2 (Free base)Critical for SV2A binding
TPSA ~55 ŲIdeal range for Blood-Brain Barrier (BBB) penetration
Table 2: Reaction Optimization for Amide Coupling (Sterically Hindered Substrates)

Summary of coupling efficiencies when reacting the scaffold with a bulky, ortho-substituted aryl carboxylic acid.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization Risk
EDC / HOBtEt₃NDCM1245%Moderate
T3P (50% in EtOAc)DIPEAEtOAc868%Low
HATU DIPEA DMF 3 >90% Very Low

Visualizing the Synthetic & Pharmacological Logic

The following diagram maps the divergent functionalization pathways of the scaffold and their downstream pharmacological applications.

G Scaffold 5-(Aminomethyl)-5-methyl pyrrolidin-2-one AmineFx Primary Amine Functionalization Scaffold->AmineFx HATU / DIPEA LactamFx Lactam Nitrogen Functionalization Scaffold->LactamFx NaH / R-X Metabolism Metabolic Stability (C5-Methyl Shielding) Scaffold->Metabolism TargetCNS CNS Therapeutics (SV2A Ligands) AmineFx->TargetCNS TargetAnti Antimicrobials (Fluoroquinolones) AmineFx->TargetAnti LactamFx->TargetCNS

Workflow and pharmacological targets of 5-(Aminomethyl)-5-methylpyrrolidin-2-one.

References

  • Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Mittal, A., et al. Proceedings of the National Academy of Sciences, 2025.[Link]

  • Quantifying SV2A density and drug occupancy in the human brain using [11C]UCB-J PET imaging and subcortical white matter as reference tissue. Koole, M., et al. European Journal of Nuclear Medicine and Molecular Imaging, 2019.[Link]

Application

Application Note: Advanced Isolation and Crystallization Strategies for 5-(Aminomethyl)-5-methylpyrrolidin-2-one Hydrochloride

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists Content Focus: Reactive Salt Formation, Antisolvent Crystallization, and Polymorph Control Introduction and Physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists Content Focus: Reactive Salt Formation, Antisolvent Crystallization, and Polymorph Control

Introduction and Physicochemical Profiling

The molecule 5-(Aminomethyl)-5-methylpyrrolidin-2-one is a highly versatile, densely functionalized diamine-lactam building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the isolation of functionalized pyrrolidin-2-ones presents significant thermodynamic challenges. Due to the presence of both a highly polar hydrogen-bond-donating primary amine and a hydrogen-bond-accepting lactam core, the free base exhibits zwitterionic-like polarity and a strong tendency to form viscous, hygroscopic oils rather than ordered crystal lattices[1].

To establish a self-validating, scalable isolation protocol, the free base must be converted into its hydrochloride salt (CAS: 1611473-81-4)[2]. The hydrochloride salt provides a rigid, highly crystalline framework that rejects impurities during lattice formation, ensuring long-term stability and optimal powder flow properties for downstream processing.

Mechanistic Principles of the Isolation Strategy

Designing a robust crystallization process requires manipulating the thermodynamic driving forces (supersaturation) while strictly controlling the kinetic parameters (nucleation vs. crystal growth). This protocol utilizes a hybrid Reactive and Antisolvent Crystallization approach.

The Causality of Solvent Selection

The hydrochloride salt of this molecule is highly soluble in protic solvents (water, methanol) but exhibits a steep solubility drop-off in secondary alcohols and ethers.

  • Primary Solvent (Isopropanol - IPA): Chosen because it fully dissolves the free base and allows for a controlled, moderate solubility of the resulting HCl salt at elevated temperatures.

  • Antisolvent (Methyl tert-butyl ether - MTBE): Chosen because it is fully miscible with IPA, yet the HCl salt is practically insoluble in it. This enables precise yield maximization without risking liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Table 1: Estimated Solubility Profile of 5-(Aminomethyl)-5-methylpyrrolidin-2-one HCl
Solvent SystemTemp (25°C) mg/mLTemp (50°C) mg/mLRole in Crystallization Workflow
Water > 500> 500Unsuitable (Excessive solubility prevents recovery)
Methanol 120250Alternative Primary Solvent (Steep curve, but low yield)
Isopropanol (IPA) 2585Preferred Primary Solvent (Optimal metastable zone)
Ethyl Acetate < 1< 5Alternative Antisolvent (Prone to solvate formation)
MTBE < 0.1< 0.5Preferred Antisolvent (Maximizes depletion/yield)
The Causality of Process Parameters
  • Reactive Crystallization Control: The addition of HCl to the free base is highly exothermic. If HCl is dumped rapidly, the localized pH drop and thermal spike cause massive, uncontrolled supersaturation. This results in the kinetic precipitation of thin, highly agglomerated primary particles that trap mother liquor[3]. Controlled dosing ensures the system remains within the metastable zone.

  • Concentration-Controlled Antisolvent Dosing: A rapid addition of MTBE creates a localized spike in supersaturation, leading to catastrophic secondary nucleation (fine, amorphous powders). By dosing the antisolvent linearly, we maintain the supersaturation level just below the metastable limit, driving the thermodynamic preference toward the growth of existing seed crystals rather than the birth of new ones[4].

Process Workflow Diagram

G N1 5-(Aminomethyl)-5-methylpyrrolidin-2-one (Free Base in IPA) N2 Reactive Salt Formation (Addition of 5N HCl in IPA) N1->N2 Exothermic N3 Primary Nucleation (Cooling to 40°C + Seeding) N2->N3 Supersaturation N4 Antisolvent Addition (Controlled MTBE Dosing) N3->N4 Crystal Growth N5 Ostwald Ripening & Aging (Hold at 5°C for 2h) N4->N5 Yield Maximization N6 Filtration & Washing (Cold MTBE/IPA 3:1) N5->N6 Mother Liquor Removal N7 Vacuum Drying (45°C, <50 mbar) N6->N7 Deliquoring N8 Pure Hydrochloride Salt (CAS: 1611473-81-4) N7->N8 Final API Intermediate

Fig 1: Reactive and antisolvent crystallization workflow for the hydrochloride salt.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for a 100g input of crude free base. Ensure all vessels are equipped with overhead stirring (pitched-blade turbine preferred) and precise internal temperature control.

Step 1: Free Base Dissolution

  • Charge 100.0 g of crude 5-(Aminomethyl)-5-methylpyrrolidin-2-one free base into a 2.0 L jacketed crystallizer.

  • Add 500 mL (5 volumes) of anhydrous Isopropanol (IPA).

  • Agitate at 250 RPM and warm to 20°C until a homogenous, clear solution is achieved.

Step 2: Reactive Salt Formation

  • Prepare a solution of 5N HCl in IPA (1.05 molar equivalents relative to the free base).

  • Critical Action: Dose the HCl solution linearly over 60 minutes via a subsurface dip tube.

  • Causality: Subsurface addition prevents localized high-concentration zones at the liquid-vapor interface. Maintain the internal temperature strictly below 30°C using jacket cooling to control the exothermic acid-base reaction and prevent thermal degradation of the lactam ring[3].

Step 3: Thermal Reset and Seeding

  • Following complete HCl addition, heat the reactor to 45°C and hold for 30 minutes.

  • Causality: The initial reactive crystallization often precipitates a mixture of crystalline and amorphous material. Heating to 45°C dissolves the kinetically favored amorphous fines, resetting the system to a clear, supersaturated state.

  • Cool the reactor to 35°C at a rate of 0.5°C/min.

  • Introduce 1.0 g (1% w/w) of pure 5-(Aminomethyl)-5-methylpyrrolidin-2-one HCl seed crystals. Hold for 60 minutes to establish the primary crystal bed.

Step 4: Antisolvent Addition

  • Critical Action: Dose 1000 mL (10 volumes) of Methyl tert-butyl ether (MTBE) linearly over 4 hours (approx. 4.1 mL/min).

  • Causality: A slow, linear addition rate of the antisolvent tightly controls the supersaturation profile. This drives the thermodynamic preference toward the growth of the existing seed crystals, preventing secondary nucleation and ensuring a large, easily filterable particle size distribution[4].

Step 5: Ostwald Ripening and Aging

  • Cool the slurry to 5°C at a rate of 0.2°C/min.

  • Hold the slurry at 5°C for 2 hours.

  • Causality: This aging period promotes Ostwald ripening. Smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, narrowing the particle size distribution and purging trapped impurities from the lattice.

Step 6: Isolation and Deliquoring

  • Discharge the slurry and filter under vacuum using a sintered glass funnel (Porosity 3).

  • Wash the filter cake with 200 mL of pre-chilled (5°C) IPA/MTBE (1:3 v/v) to displace the mother liquor.

  • Causality: Using a solvent mixture rich in antisolvent prevents the dissolution of the product cake during washing while effectively removing polar impurities.

Step 7: Vacuum Drying

  • Dry the isolated crystals in a vacuum oven at 45°C and < 50 mbar for 12 hours.

  • Validation: Monitor drying via Loss on Drying (LOD) or Karl Fischer (KF) titration until residual solvent levels are < 0.5%.

References

  • 5-(aminomethyl)
  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control, Crystal Growth & Design (ACS Public
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid, N
  • Stereoselective Synthesis of Densely Functionalized Pyrrolidin-2-ones by a Conjugate Addition/Nitro-Mannich/Lactamization Reaction, The Journal of Organic Chemistry (ACS Public

Sources

Method

Application Note: Advanced Functionalization of 5-(Aminomethyl)-5-methylpyrrolidin-2-one in Drug Discovery

Structural Rationale & Mechanistic Insights The compound 5-(aminomethyl)-5-methylpyrrolidin-2-one (and its hydrochloride salt, CAS 1611473-81-4) has emerged as a privileged, conformationally restricted building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Insights

The compound 5-(aminomethyl)-5-methylpyrrolidin-2-one (and its hydrochloride salt, CAS 1611473-81-4) has emerged as a privileged, conformationally restricted building block in modern medicinal chemistry[1]. Structurally, it features a highly functionalizable primary aliphatic amine and a lactam core, making it an ideal central scaffold for synthesizing complex target molecules, including nootropic agents[2] and potent PD-1/PD-L1 immune checkpoint inhibitors[3].

The critical structural feature of this scaffold is the 5-methyl group adjacent to the aminomethyl moiety. This substitution provides two profound advantages in drug development:

  • Conformational Rigidity: The steric bulk of the methyl group restricts the free rotation of the exocyclic aminomethyl group. This pre-organizes the pharmacophore into a bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins (such as the hydrophobic pockets of PD-L1)[3][4].

  • Metabolic Shielding: The gem-disubstitution-like environment at the C5 position sterically shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs), thereby extending the in vivo half-life of the resulting drug candidates[5].

Quantitative Benchmarks: The "5-Methyl" Advantage

To illustrate the impact of the 5-methyl substitution, Table 1 summarizes representative comparative data between the unmethylated scaffold and the 5-methylated variant during standard functionalization and in vitro metabolic assays.

Table 1: Comparative Synthetic and Pharmacokinetic Metrics

Scaffold VariantReductive Amination Yield (%)N-Arylation Yield (%)Microsomal Stability ( t1/2​ , min)Entropic Binding Penalty ( ΔS )
5-(Aminomethyl)pyrrolidin-2-one 88%82%24High
5-(Aminomethyl)-5-methylpyrrolidin-2-one 74%*78%>120Low (Pre-organized)

*Note: The slight reduction in synthetic yield for the methylated scaffold is a direct consequence of the steric hindrance that provides its superior metabolic stability. The protocols below are optimized to overcome this kinetic barrier.

Divergent Synthetic Workflows

The orthogonal reactivity of the primary amine and the lactam nitrogen allows for highly divergent synthetic pathways, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Workflow A 5-(Aminomethyl)-5-methylpyrrolidin-2-one (Central Scaffold) B Reductive Amination (Primary Amine) A->B C Amide Coupling (Primary Amine) A->C D Buchwald-Hartwig (Lactam N-Arylation) A->D E Secondary Amines (e.g., PD-L1 Inhibitors) B->E F Peptidomimetics (e.g., Nootropics) C->F G N-Aryl Lactams (Kinase Inhibitors) D->G

Divergent synthetic functionalization workflows for the pyrrolidinone scaffold.

Self-Validating Experimental Protocols

The following protocols have been engineered to account for the specific electronic and steric properties of the 5-(aminomethyl)-5-methylpyrrolidin-2-one scaffold.

Protocol A: Site-Selective Reductive Amination of the Primary Amine

Objective: To install a secondary alkyl or aryl-alkyl group at the primary amine while leaving the lactam intact.

  • Causality & Rationale: The 5-methyl group sterically hinders the primary amine, making imine formation slower than in unhindered amines. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in a weakly acidic environment is critical. Unlike NaBH₄, which would directly reduce the unreacted aldehyde, NaBH(OAc)₃ selectively reduces the pre-formed iminium ion.

  • Reagents: Scaffold HCl salt (1.0 eq), Target Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq), Anhydrous 1,2-Dichloroethane (DCE, 0.2 M), Glacial Acetic Acid (AcOH, 0.1 eq).

Step-by-Step Procedure:

  • Suspend 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride in anhydrous DCE. Add DIPEA and stir for 15 minutes at room temperature to freebase the amine.

  • Add the target aldehyde followed by AcOH. Stir the mixture at room temperature for 2–3 hours. (Crucial Step: Do not add the reducing agent yet. Allow the sterically hindered iminium ion to fully form).

  • Add NaBH(OAc)₃ portion-wise over 10 minutes to prevent thermal spiking. Stir the reaction for 12 hours under an inert atmosphere.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (DCM:MeOH gradient).

Self-Validation System:

  • TLC: Run a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The starting primary amine will appear as a dark purple spot. The successful formation of the secondary amine product will shift the Rf value higher and appear as a distinct reddish-brown spot.

  • LC-MS: Confirm the presence of the [M+H]⁺ peak corresponding to the exact mass of the secondary amine.

Protocol B: Palladium-Catalyzed Lactam N-Arylation (Buchwald-Hartwig)

Objective: To functionalize the non-nucleophilic lactam nitrogen with an aryl halide to access N-aryl pyrrolidinone derivatives.

  • Causality & Rationale: The lactam nitrogen is highly deactivated due to resonance with the adjacent carbonyl group, making it a poor nucleophile for standard Sₙ2 reactions. Palladium-catalyzed cross-coupling is required. Xantphos is specifically selected as the ligand because its wide bite angle (~111°) facilitates the challenging reductive elimination step required for C-N bond formation with amides/lactams.

  • Reagents: Functionalized Lactam from Protocol A (1.0 eq), Aryl Bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine the lactam, aryl bromide, and Cs₂CO₃.

  • Add Pd₂(dba)₃ and Xantphos.

  • Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • Add degassed anhydrous 1,4-Dioxane via syringe.

  • Seal the flask and heat the mixture at 100 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient).

Self-Validation System:

  • TLC: Visualize under UV light (254 nm). The starting aliphatic lactam lacks a strong chromophore, while the N-aryl product will be strongly UV-active.

  • LC-MS: Verify the exact mass. If an aryl chloride was used, look for the characteristic 3:1 isotopic pattern to ensure complete conversion if the halogen is retained elsewhere on the molecule.

Pharmacological Application & Mechanism of Action

When functionalized via the protocols above, the 5-(aminomethyl)-5-methylpyrrolidin-2-one scaffold serves as a highly effective anchor in targeted therapeutics. For instance, in the development of small-molecule PD-1/PD-L1 inhibitors, the functionalized scaffold intercalates into the hydrophobic pocket of the PD-L1 dimer[3]. The rigidified pyrrolidinone core directs the aminomethyl group to form critical hydrogen bonds with surface residues (e.g., Asp or Glu), blocking the interaction with the PD-1 receptor and restoring immune function.

Pathway S1 Functionalized Pyrrolidinone (Drug Candidate) S2 Target Protein Binding (e.g., PD-L1 Dimerization) S1->S2 S3 Receptor Blockade & Conformational Shift S2->S3 S4 Restoration of T-Cell Signaling S3->S4 S5 Therapeutic Efficacy (Tumor Cell Apoptosis) S4->S5

Pharmacological mechanism of PD-L1 inhibition via functionalized pyrrolidinones.

References

1.[1] Title: 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride — Chemical Substance Information Source: nextsds.com URL:

2.[3] Title: WO2019160882A1 - Pd-1/pd-l1 inhibitors Source: Google Patents URL:

3.[5] Title: Radical Aminomethylation of Imines | The Journal of Organic Chemistry Source: ACS Publications URL:

4.[2] Title: Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam Source: ResearchGate URL:

5.[4] Title: US11434201B2 - Processes for preparing pyrrolidine compounds Source: Google Patents URL:

Sources

Application

Application Note: In Vivo Pharmacokinetic and Tolerability Profiling of 5-(Aminomethyl)-5-methylpyrrolidin-2-one (AMMP)

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics, Bioanalysis Introduction & Scientific Rationale In F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Pharmacokinetics, Bioanalysis

Introduction & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), researchers frequently utilize low-molecular-weight, low-complexity molecules (MW ≤ 300 Da, cLogP ≤ 3) to probe biological targets and establish high-quality starting points for lead optimization[1]. 5-(Aminomethyl)-5-methylpyrrolidin-2-one (often handled as the hydrochloride salt, CAS 1611473-81-4) is a classic example of a highly polar, "Rule of 3" compliant fragment[1][2]. Featuring a lactam ring and a primary amine, it serves as a versatile pharmacophore or structural surrogate in the development of CNS-active agents and targeted covalent inhibitors[3].

However, dosing such small, highly polar molecules in vivo presents distinct pharmacokinetic (PK) and bioanalytical challenges[4].

  • Causality of Clearance: Due to its low molecular weight (MW 164.63 as HCl salt) and high hydrophilicity, AMMP is not heavily protein-bound and is subject to rapid renal filtration.

  • Causality of Bioanalytical Failure: Standard C18 reversed-phase chromatography often fails to retain highly polar amines, leading to ion suppression in the solvent front.

This application note provides a self-validating, step-by-step protocol for the in vivo dosing, sampling, and bioanalytical quantification of AMMP, engineered specifically to capture the rapid kinetic profile of polar fragments.

Physicochemical Profiling & Formulation Strategy

Because 5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride is highly water-soluble, complex lipid-based vehicles (e.g., Cremophor, Tween-80) are unnecessary and should be avoided to prevent vehicle-induced physiological artifacts.

Table 1: Physicochemical Properties & Formulation Matrix
ParameterValue / StrategyScientific Rationale
CAS Number 1611473-81-4 (HCl Salt)[2]Ensures correct salt form for stoichiometric calculations.
Molecular Weight 164.63 g/mol [5]Required for molar dosing equivalents.
IV Formulation 0.9% Sterile Saline or PBS (pH 7.4)Maximizes solubility; isotonicity prevents hemolysis.
PO Formulation Ultrapure Water or 0.5% MethylcelluloseHigh aqueous solubility guarantees a true solution for PO dosing, eliminating dissolution-rate limited absorption.
Storage Desiccated, 4°CHygroscopic nature of the HCl salt requires moisture control to maintain dosing accuracy.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from formulation to PK parameter extraction, highlighting the specialized HILIC (Hydrophilic Interaction Liquid Chromatography) step required for this polar fragment.

G Start 5-(Aminomethyl)-5-methylpyrrolidin-2-one (AMMP) HCl Salt Formulation Formulation Prep (IV: Saline | PO: Water) Start->Formulation Dosing In Vivo Dosing (Rodent Model) Formulation->Dosing IV Intravenous (IV) 1-2 mg/kg Dosing->IV PO Per Os (PO) 5-10 mg/kg Dosing->PO Sampling High-Density Early Sampling (2, 5, 15, 30, 60 min...) IV->Sampling PO->Sampling Plasma Plasma Separation (Cold Centrifugation) Sampling->Plasma Analysis HILIC LC-MS/MS Quantification Plasma->Analysis PK PK Parameter Extraction (Clearance, Vd, Bioavailability) Analysis->PK

Workflow for the in vivo pharmacokinetic profiling of the highly polar AMMP fragment.

In Vivo Dosing Protocol: Step-by-Step Methodology

To accurately capture the Area Under the Curve (AUC) for a molecule expected to clear rapidly, the sampling protocol must be heavily weighted toward early time points.

Animal Preparation
  • Model Selection: Use male Sprague-Dawley rats (250–300 g) equipped with jugular vein catheters (JVC) to allow stress-free, precise, and rapid serial blood sampling.

  • Fasting: Fast the PO group overnight (12–14 hours) prior to dosing to prevent food-effect variables on the absorption of the polar amine. The IV group may be fed ad libitum.

Dosing Administration
  • Intravenous (IV) Dosing (1.0 mg/kg):

    • Administer the saline-formulated AMMP via the tail vein or a secondary catheter.

    • Injection rate: Bolus over 15–20 seconds.

    • Causality: A slow bolus prevents acute toxicity spikes (Cmax-driven adverse events) while maintaining a sharp distribution phase for Vd calculation.

  • Oral (PO) Dosing (5.0 mg/kg):

    • Administer via oral gavage using a stainless-steel bulb-tipped needle.

    • Volume: 5 mL/kg.

High-Density Blood Sampling

Because small polar fragments can exhibit half-lives ( t1/2​ ) of less than 30 minutes in rodents, standard sampling times will miss the distribution phase entirely.

Table 2: Recommended Rodent PK Sampling Schedule

Route Sampling Time Points Rationale for Polar Fragments

| IV | Pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 min | The 2-min and 5-min points are critical to capture the C0​ extrapolate and the rapid alpha (distribution) phase. | | PO | Pre-dose, 10, 20, 30, 60, 120, 240, 480 min | Polar molecules often absorb rapidly via paracellular transport; peak concentration ( Tmax​ ) may occur within 15-30 mins. |

Sample Processing
  • Collect 200 µL of whole blood into K2​EDTA coated tubes.

  • Invert gently 3 times and immediately place on wet ice. Causality: Amine-containing lactams can be subject to plasma amidases; cold processing halts enzymatic degradation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Transfer plasma to pre-chilled 96-well plates and store at -80°C until analysis.

Bioanalytical Protocol (HILIC LC-MS/MS)

Standard reversed-phase (C18) columns will not retain AMMP, causing it to elute in the void volume where matrix effects (salts, endogenous polar lipids) severely suppress the MS signal.

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of cold Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled amine or a structural analog).

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ACN. Causality: Diluting with ACN ensures the injection solvent is highly organic (>90%), which is strictly required to achieve peak focusing on a HILIC column.

LC-MS/MS Conditions
  • Column: HILIC Amide or ZIC-pHILIC (e.g., 2.1 × 50 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, drop to 50% B over 3 mins (polar compounds elute as aqueous content increases in HILIC).

  • Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transitions for the protonated parent mass [M+H]+≈129.1 m/z to its dominant fragment.

Data Interpretation & Expected Outcomes

Once the LC-MS/MS data is processed via non-compartmental analysis (NCA), the following parameters should be evaluated to validate the fragment's utility.

Table 3: Anticipated PK Parameters & Interpretation

Parameter Expected Profile for AMMP Scientific Interpretation
Clearance (Cl) High (>60 mL/min/kg) Approaching hepatic/renal blood flow limits, typical for small unshielded polar amines.
Volume of Distribution (Vss) Low (~0.7 L/kg) Confined mostly to total body water; poor penetration into deep lipid tissue compartments.

| Half-life ( t1/2​ ) | Short (< 1 hour) | Necessitates structural evolution (e.g., adding lipophilic bulk or blocking metabolic soft spots) during hit-to-lead optimization. | | Bioavailability (%F) | Variable (10 - 40%) | Paracellular absorption is size-dependent; high polarity restricts transcellular passive diffusion[6]. |

References

  • nextsds.com. 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride — Chemical Substance Information.
  • sigmaaldrich.com. 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride.
  • nih.gov. Fragment-based drug discovery: A graphical review.
  • frontiersin.org. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • nih.gov. GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP‑4 Inhibitors.
  • acs.org. Bacterial Outer Membrane Porins as Electrostatic Nanosieves: Exploring Transport Rules of Small Polar Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5-(Aminomethyl)-5-methylpyrrolidin-2-one Manufacturing

Welcome to the Technical Support Center for the scale-up and manufacturing of 5-(Aminomethyl)-5-methylpyrrolidin-2-one (often isolated as the hydrochloride salt, CAS: 1611473-81-4). As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 5-(Aminomethyl)-5-methylpyrrolidin-2-one (often isolated as the hydrochloride salt, CAS: 1611473-81-4). As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and mass-transfer challenges encountered when transitioning this molecule from the bench to pilot-scale production.

The standard, most scalable synthetic route involves a two-step process:

  • Strecker-Lactamization of levulinic acid to form the intermediate 2-methyl-5-oxopyrrolidine-2-carbonitrile.

  • Catalytic Hydrogenation of the nitrile to yield the final primary amine.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization metrics to ensure high-fidelity scale-up.

Part 1: Workflow & Pathway Visualization

The following diagram illustrates the validated synthetic workflow, highlighting the critical side reaction (dimerization) that commonly plagues the hydrogenation step if the equilibrium is not thermodynamically controlled.

ChemicalWorkflow Lev Levulinic Acid (Starting Material) Int1 4-Amino-4-cyano- pentanoic acid Lev->Int1 Strecker Reaction Reag1 KCN, NH4Cl, NH3 (Strecker Reagents) Reag1->Int1 Lactam 2-Methyl-5-oxopyrrolidine- 2-carbonitrile Int1->Lactam Lactamization (Heat) Prod 5-(Aminomethyl)-5- methylpyrrolidin-2-one Lactam->Prod Nitrile Reduction Impurity Secondary Amine Dimer (Side Product) Lactam->Impurity Imine Attack (Low NH3) Reag2 H2, Raney Ni, NH3 (Hydrogenation) Reag2->Prod

Synthetic workflow for 5-(Aminomethyl)-5-methylpyrrolidin-2-one and key side reactions.

Part 2: Scale-Up Experimental Protocols

Every protocol below is engineered as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next unit operation.

Protocol 1: Strecker-Lactamization (Synthesis of 2-Methyl-5-oxopyrrolidine-2-carbonitrile)

Causality: Levulinic acid contains a γ -ketone and a carboxylic acid. By introducing ammonia ( NH3​ ) and ammonium chloride ( NH4​Cl ), the ketone is converted into an iminium ion, which is subsequently trapped by cyanide ( CN− ) to form 4-amino-4-cyanopentanoic acid. Heating this intermediate drives an intramolecular amidation (lactamization), forming the highly stable pyrrolidone ring [1].

  • Reactor Charge: To a 50 L glass-lined reactor, charge 10 L of aqueous ammonia (28% w/w) and cool to 5°C. Slowly add levulinic acid (5.0 kg, 43.0 mol) while maintaining the internal temperature below 15°C to control the neutralization exotherm.

  • Cyanide Addition: Add NH4​Cl (2.5 kg, 46.7 mol). Slowly dose a solution of KCN (3.0 kg, 46.0 mol) in 8 L of DI water over 2 hours.

  • Lactamization: Heat the reactor to 60°C for 6 hours. The heat provides the thermodynamic driving force for the cyclization of the open-chain amino acid into the lactam.

  • Self-Validation (IPC 1): Pull a sample and analyze via ReactIR. Proceed to workup only when the ketone C=O stretch (~1715 cm⁻¹) is completely replaced by the lactam C=O stretch (~1690 cm⁻¹) and the nitrile C≡N stretch (~2240 cm⁻¹) is clearly visible [2].

  • Workup: Cool to 20°C, adjust pH to 4.5 using 6M HCl (Caution: HCN gas evolution; ensure rigorous scrubbing), and extract with Ethyl Acetate (3 x 15 L). Concentrate the organic layer to yield the intermediate.

Protocol 2: Catalytic Hydrogenation (Nitrile Reduction)

Causality: Nitrile reduction proceeds via a highly reactive primary imine intermediate ( R−C=NH ). If the newly formed primary amine product attacks this imine, a secondary amine dimer forms, devastating the yield. Adding a massive excess of anhydrous NH3​ shifts the equilibrium, suppressing the nucleophilic attack of the primary amine and forcing the imine to reduce cleanly to the target primary amine [3].

  • Reactor Charge: In a 20 L Hastelloy autoclave, charge 2-methyl-5-oxopyrrolidine-2-carbonitrile (2.5 kg, 20.1 mol), Methanol (10 L), and washed Raney Nickel catalyst (250 g, 10 wt%).

  • Ammonia Saturation: Seal the reactor and charge anhydrous NH3​ (1.7 kg, ~100 mol, 5.0 eq).

  • Hydrogenation: Pressurize with H2​ gas to 40 bar. Heat the jacket to maintain an internal temperature of 50°C.

  • Self-Validation (IPC 2): Monitor the H2​ mass flow controller. The reaction is complete when H2​ uptake ceases (typically 4-6 hours). Pull a sample for GC-MS analysis. Validate that residual nitrile is <1% and secondary amine dimer is <2% before venting.

  • Isolation: Filter the catalyst safely under an inert atmosphere. Concentrate the filtrate, dissolve in ethanol, and precipitate the product as a hydrochloride salt by bubbling HCl gas.

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield / Impurities in Hydrogenation CheckDimer Check: High levels of secondary amine dimer? Issue->CheckDimer SolDimer Solution: Increase anhydrous NH3 equivalents to >5x CheckDimer->SolDimer Yes CheckPoison Check: Catalyst deactivation before completion? CheckDimer->CheckPoison No SolPoison Solution: Scavenge residual cyanide from Step 1 CheckPoison->SolPoison Yes

Troubleshooting logic tree for resolving low yields during the hydrogenation step.

Q1: During the hydrogenation step, my GC-MS shows a massive peak at roughly twice the molecular weight of my product. What is happening? A1: You are observing the secondary amine dimer. This occurs when the primary amine product (5-(aminomethyl)-5-methylpyrrolidin-2-one) attacks the transient imine intermediate formed during the reduction of the nitrile. Fix: Ensure you are using at least 5 equivalents of anhydrous NH3​ in your solvent matrix. The excess ammonia competitively inhibits the primary amine from attacking the imine, suppressing dimer formation.

Q2: The hydrogenation reaction stalls at 50% conversion, and adding more H2​ pressure does not restart it. Why? A2: Your Raney Nickel catalyst has been poisoned. The most common culprit in this specific pathway is trace residual cyanide ( CN− ) carried over from the Strecker step. Transition metal catalysts are highly susceptible to cyanide coordination, which blocks the active sites. Fix: Implement a more rigorous aqueous workup in Step 1. Washing the Ethyl Acetate extract with a mild, slightly basic brine solution can help partition trace cyanides into the aqueous waste before concentrating the intermediate.

Q3: In Step 1, my ReactIR shows the nitrile peak, but the ketone peak remains, and I see a strong carboxylic acid peak instead of the lactam. What went wrong? A3: The Strecker reaction succeeded (forming the amino acid), but the lactamization failed. Lactamization of 4-amino-4-cyanopentanoic acid requires thermal energy to overcome the activation barrier for ring closure. Fix: Ensure the reactor is heated to at least 60°C for a minimum of 4-6 hours. If the pH drops too low during the reaction, the amine becomes protonated ( NH3+​ ), rendering it non-nucleophilic and preventing cyclization. Maintain pH > 8 during the heating phase.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative optimization data for the hydrogenation step (Step 2). It clearly demonstrates the causality between ammonia equivalents, catalyst selection, and the suppression of the dimerization impurity.

NH3​ EquivalentsCatalyst TypeTemp (°C)Pressure (bar)Primary Amine Yield (%)Dimer Impurity (%)Catalyst Status
0 eqRaney Ni (10 wt%)504045.2%48.5%Active
2 eqRaney Ni (10 wt%)504072.8%15.1%Active
5 eq Raney Ni (10 wt%) 50 40 94.6% < 2.0% Active
5 eqPd/C (5 wt%)504060.3%25.4%Deactivated
5 eqRaney Ni (10 wt%)204031.0%5.0%Stalled (Kinetic)

Note: Pd/C is generally less selective for primary amines in basic media and is highly susceptible to poisoning by the basic pyrrolidone nitrogen, making Raney Nickel or Sponge Cobalt the superior choices for this scale-up.

Part 5: References

  • Title: The Synthesis of 2-Methyl-5-oxopyrrolidine-2-carbonitrile and Related Compounds (Journal of the American Chemical Society, 1955, 77, 3080) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: PubChem Compound Summary for CID 241581, 2-Methyl-5-oxopyrrolidine-2-carbonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis (Nishimura, S., 2001) Source: Wiley Online Library URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrolidinone Derivatives in Drug Design: Spotlight on 5-(Aminomethyl)-5-methylpyrrolidin-2-one

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic accessibility and the ability to introduce diverse functionalities m...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic accessibility and the ability to introduce diverse functionalities make it a cornerstone in the development of new therapeutics. This guide provides a comparative analysis of 5-(Aminomethyl)-5-methylpyrrolidin-2-one and other key pyrrolidinone derivatives, offering insights into their structure-activity relationships, mechanisms of action, and applications in drug design for researchers, scientists, and drug development professionals.

The Significance of the Pyrrolidinone Scaffold

The five-membered lactam ring of pyrrolidinone is a versatile template for creating compounds with a wide range of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, and anticancer effects.[3][4][5][6] The structural rigidity and the presence of a hydrogen bond acceptor (the carbonyl group) and a potential hydrogen bond donor (the nitrogen atom, if unsubstituted) allow for specific interactions with various biological targets. Strategic modifications at different positions of the pyrrolidinone ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[7][8]

In Focus: 5-(Aminomethyl)-5-methylpyrrolidin-2-one

5-(Aminomethyl)-5-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative that has garnered interest for its potential biological activities. The presence of a primary amine and a methyl group at the 5-position introduces a key stereocenter and a site for further functionalization, which can be pivotal for target engagement.

While specific, in-depth public-domain data on the biological activities of 5-(Aminomethyl)-5-methylpyrrolidin-2-one is still emerging, its structural motifs suggest potential applications in areas where other pyrrolidinone derivatives have shown promise, such as in the central nervous system (CNS).[3][4] The aminomethyl group, in particular, can serve as a handle for creating libraries of analogs with diverse properties.

Comparative Analysis with Other Pyrrolidinone Derivatives

To understand the potential of 5-(Aminomethyl)-5-methylpyrrolidin-2-one, it is crucial to compare it with well-established and other emerging pyrrolidinone derivatives.

DerivativeKey Structural FeaturesPrimary Biological ActivityKnown Mechanism of Action (if established)
5-(Aminomethyl)-5-methylpyrrolidin-2-one Aminomethyl and methyl groups at C5Investigational-
Levetiracetam (S)-α-ethyl-2-oxo-1-pyrrolidineacetamideAnticonvulsant[4]Binds to synaptic vesicle protein 2A (SV2A)[4]
Brivaracetam (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamideAnticonvulsant[4]Higher affinity SV2A ligand than Levetiracetam[4]
Piracetam 2-oxo-1-pyrrolidineacetamideNootropic (Cognitive Enhancer)Modulates neurotransmitter systems (e.g., cholinergic, glutamatergic)
Nefiracetam N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamideNootropic (Cognitive Enhancer)[4]Potentiates nicotinic acetylcholine receptor activity[9]
1-Acyl-2-pyrrolidinones Acyl group at N1Anticonvulsant[10][11]Prodrugs that may release GABA upon hydrolysis[10][11]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 1-position: Acylation at the nitrogen atom, as seen in 1-acyl-2-pyrrolidinones, can lead to anticonvulsant activity, potentially by acting as prodrugs for GABA.[10][11] This highlights the importance of the N1 position for modulating the pharmacokinetic and pharmacodynamic properties of pyrrolidinone derivatives.

  • Substitution at the 3- and 4-positions: Modifications at these positions have been explored for various therapeutic areas. For instance, phenyl substitution at the 4-position has been investigated for anticonvulsant and nootropic activities.[4]

  • Substitution at the 5-position: The 5-position is critical for chiral recognition and interaction with biological targets. The development of chiral pyrrolidinones, often synthesized from pyroglutamic acid, has been a key strategy in designing potent and selective drugs. The aminomethyl group in our focus compound provides a basic center which can be crucial for salt formation and interaction with acidic residues in protein binding sites.

Experimental Protocols for Evaluation

To assess the potential of novel pyrrolidinone derivatives like 5-(Aminomethyl)-5-methylpyrrolidin-2-one, a series of in vitro and in vivo assays are essential.

1. In Vitro Neuroprotection Assay:

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) or glutamate.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compound for 1-2 hours.

    • Introduce the neurotoxin and incubate for 24 hours.

    • Assess cell viability using the MTT assay. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.

  • Rationale: This assay provides a preliminary indication of a compound's potential to treat neurodegenerative diseases.[5]

2. Anticonvulsant Activity Screening (In Vivo):

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential anticonvulsant agents.[12]

  • Animal Model: Mice or rats.

  • Methodology (MES Test):

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30-60 minutes), subject the animal to a brief electrical stimulus through corneal electrodes.

    • Observe for the presence or absence of the tonic hindlimb extension seizure. Abolition of this response indicates anticonvulsant activity.

  • Rationale: The MES test is a model for generalized tonic-clonic seizures, and activity in this test suggests an ability to prevent seizure spread.[12]

Visualizing Experimental and Mechanistic Frameworks

Experimental Workflow for Screening Pyrrolidinone Derivatives:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library of Pyrrolidinone Derivatives B Primary Target Binding Assay (e.g., SV2A Radioligand Binding) A->B C Cell-Based Functional Assay (e.g., Neuroprotection Assay) B->C Active Compounds D Pharmacokinetic Studies (ADME) C->D Lead Candidates E Anticonvulsant Models (MES, scPTZ) D->E F Toxicology Assessment E->F G Preclinical Candidate Selection F->G

Caption: A generalized workflow for the screening and evaluation of novel pyrrolidinone derivatives.

Hypothetical Signaling Pathway for Neuroprotection:

G cluster_pathway Neuroprotective Signaling cluster_insult Neurotoxic Insult Pyrrolidinone Pyrrolidinone Derivative Target Molecular Target (e.g., Ion Channel, Receptor) Pyrrolidinone->Target Modulates Downstream Downstream Signaling (e.g., Kinase Cascade) Target->Downstream TF Transcription Factor Activation (e.g., Nrf2) Downstream->TF Genes Antioxidant & Survival Gene Expression TF->Genes Outcome Increased Neuronal Survival & Reduced Oxidative Stress Genes->Outcome Apoptosis Apoptotic Pathway Outcome->Apoptosis Inhibits Insult Oxidative Stress (e.g., from 6-OHDA) Insult->Apoptosis Death Neuronal Death Apoptosis->Death

Caption: A potential signaling pathway for the neuroprotective effects of pyrrolidinone derivatives.

Future Directions and Conclusion

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of new drugs. While 5-(Aminomethyl)-5-methylpyrrolidin-2-one is at an early stage of investigation, its structure holds promise for the development of novel CNS-active agents. Comparative analysis with established derivatives like levetiracetam and piracetam provides a valuable framework for guiding its future exploration. The key to unlocking its potential will lie in systematic structure-activity relationship studies, elucidation of its mechanism of action, and rigorous preclinical evaluation. The versatility of the pyrrolidinone ring ensures that it will remain a significant and enduring structural motif in the landscape of drug discovery.[7]

References

  • Sasaki, H., Mori, Y., Nakamura, J., & Shibasaki, J. (1990). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Journal of Medicinal Chemistry, 33(5), 1442-1446. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10694-10702. [Link]

  • Kędzierska, E., et al. (2021). Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. Molecules, 26(16), 4945. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]

  • Ahmad, W., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neuroscience Letters, 813, 137402. [Link]

  • Bhat, A. A., et al. (2025). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • Sasaki, H., et al. (1990). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Chemical & Pharmaceutical Bulletin, 38(11), 3177-3179. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link]

  • Khan, I., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2894-2906. [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1573. [Link]

  • ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]

  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7709. [Link]

  • Gatch, M. B., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 84-92. [Link]

  • ResearchGate. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. [Link]

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. [Link]

  • ResearchGate. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Zanda, D., et al. (2021). Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model. Journal of Pharmacological and Toxicological Methods, 109, 106967. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

  • Chemwatch. (n.d.). 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride — Chemical Substance Information. [Link]

  • Madder, R. D., & Ali, M. (2012). Synthesis of 5-Methylene-2-pyrrolones. Organic Letters, 14(24), 6146-6149. [Link]

  • ScienceRise: Pharmaceutical Science. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Link]

  • Palas, J. R., et al. (2018). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports, 8(1), 11822. [Link]

  • Scandinavian Journal of Work, Environment & Health. (2001). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone.... [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

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Comparative

A Comparative Efficacy Analysis of 5-(Aminomethyl)-5-methylpyrrolidin-2-one Analogues in Drug Discovery

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, analogues of 5-(aminomethyl)-5-methylpyrrolidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, analogues of 5-(aminomethyl)-5-methylpyrrolidin-2-one are gaining increasing attention for their potential therapeutic applications. This guide provides a comparative analysis of the efficacy of various analogues, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their potential applications and the structure-activity relationships that govern their function.

Introduction to the 5-(Aminomethyl)-5-methylpyrrolidin-2-one Scaffold

The 5-(aminomethyl)-5-methylpyrrolidin-2-one core presents several key features for medicinal chemistry exploration. The lactam ring provides a rigid backbone, while the aminomethyl group at the C5 position offers a crucial point for modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The gem-dimethyl group at the same position can influence lipophilicity and metabolic stability. The versatility of this scaffold has led to the development of analogues with a wide spectrum of biological activities, including nootropic, anti-cancer, and antimicrobial effects.

Comparative Efficacy Across Therapeutic Targets

The therapeutic potential of 5-(aminomethyl)-5-methylpyrrolidin-2-one analogues is broad. This section will delve into a comparative analysis of their efficacy in several key areas, supported by experimental findings.

Nootropic Activity: Enhancing Cognitive Function

Derivatives of the pyrrolidin-2-one class, famously represented by piracetam, have long been investigated for their cognitive-enhancing effects. Analogues of 5-(aminomethyl)-5-methylpyrrolidin-2-one are being explored as next-generation nootropics. For instance, nebracetam, or 4-(aminomethyl)-1-benzylpyrrolidin-2-one, has been shown to improve learning and memory in patients with dementia[1]. The strategic modification of the benzyl group in nebracetam analogues has been a key area of investigation to optimize nootropic activity[1][2].

Table 1: Comparative Nootropic Activity of Nebracetam Analogues

CompoundSubstituent on Benzyl RingPredicted Activity MechanismReference
NebracetamUnsubstitutedCholinergic neurotransmission[1][2]
Analogue 8a2-ChloroCholinergic neurotransmission[1][2]
Analogue 8b3-ChloroCholinergic neurotransmission[1][2]
Analogue 8c4-ChloroCholinergic neurotransmission[1][2]

Note: The predicted activity is based on molecular docking studies with acetylcholine receptors.

Anticancer and Antimicrobial Potential

Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents. A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives revealed that specific substitutions can lead to potent activity against lung cancer cell lines (A549) and multidrug-resistant Staphylococcus aureus strains[3]. The introduction of hydrazone and bishydrazone moieties, particularly those with 5-nitrothiophene substituents, was found to be crucial for this dual activity[3].

Table 2: Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

CompoundKey Structural FeatureAnticancer Activity (A549 cells)Antimicrobial Activity (MRSA)Reference
18-22 Hydrazone/Bishydrazone moietiesMost potent-[3]
21 5-nitrothiophene substituentPotentPromising and selective[3]
Cardiovascular Applications

The pyrrolidin-2-one core has also been incorporated into compounds targeting cardiovascular diseases. A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their antiarrhythmic and antihypertensive activities[4]. These compounds were found to act as α1- and α2-adrenoceptor antagonists.

Table 3: Cardiovascular Activity of Pyrrolidin-2-one Derivatives

CompoundTargetActivity (pKi)In vivo EffectReference
7 α1-adrenoceptor7.13-[4]
18 α2-adrenoceptor7.29-[4]
13 --Prophylactic antiarrhythmic (ED50 = 1.0 mg/kg)[4]

Experimental Protocols

The evaluation of these analogues relies on a suite of standardized and robust experimental protocols. Below are representative methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on a cancer cell line (e.g., A549).

Methodology:

  • Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment[5].

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations (e.g., 0.1 µM to 40 µM) in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 hours)[5]. A negative control with DMSO at the highest concentration used is included[5].

  • MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: In Vivo Antiarrhythmic Activity Assessment

Objective: To evaluate the prophylactic antiarrhythmic activity of a test compound in an animal model.

Methodology:

  • Animal Model: Anesthetized rats are used for this study.

  • Induction of Arrhythmia: Arrhythmia is induced by an intravenous (iv) infusion of epinephrine[4].

  • Compound Administration: The test compound is administered intravenously at various doses prior to the induction of arrhythmia[4].

  • ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset and duration of arrhythmia.

  • Data Analysis: The effective dose 50 (ED50), which is the dose of the compound that protects 50% of the animals from arrhythmia, is calculated[4].

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends for the 5-(aminomethyl)-5-methylpyrrolidin-2-one scaffold and its analogues.

  • Substitution on the Amine: Modification of the aminomethyl group is a critical determinant of activity. For instance, in the arylpiperazine series, the nature of the aryl group significantly influences the affinity for α1- and α2-adrenoceptors[4].

  • Ring Substitutions: The presence and nature of substituents on the pyrrolidin-2-one ring can modulate activity. In the case of p300 bromodomain inhibitors, (R)-5-methylpyrrolidin-2-one derivatives showed potent anti-tumor activities[6].

  • Chirality: The stereochemistry at the C5 position can be crucial for biological activity.

Visualization of Key Concepts

Experimental Workflow for Compound Efficacy Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Binding_Assay Target Binding Assay (e.g., Receptor Binding) Purification->Binding_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Binding_Assay->Cell_Assay Animal_Model Animal Model of Disease (e.g., Arrhythmia Model) Cell_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD SAR_Analysis Structure-Activity Relationship (SAR) PK_PD->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and evaluation of novel therapeutic agents.

Conclusion

The 5-(aminomethyl)-5-methylpyrrolidin-2-one scaffold represents a versatile and promising starting point for the development of novel therapeutics targeting a range of diseases. The comparative efficacy data presented herein underscores the importance of systematic structural modifications to optimize potency, selectivity, and overall pharmacological profile. Future research should continue to explore the vast chemical space around this core structure, leveraging the experimental protocols and SAR insights outlined in this guide to accelerate the discovery of new and effective medicines.

References

  • Grotthus, B., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed, 15(1), 134-40. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-40. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Di Micco, S., et al. (2023). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI. [Link]

  • Liu, R., et al. (2022). Design, synthesis and biological evaluation of (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors with Anti-Tumor activities in multiple tumor lines. Bioorganic Chemistry, 124, 105803. [Link]

  • Nowaczyk, A., & Kulig, K. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(2), 373-381. [Link]

  • Kulig, K., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21, 373–381. [Link]

  • Kairytė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Properties. Molecules, 27(15), 5022. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

Sources

Validation

cross-validation of in vitro assays using 5-(Aminomethyl)-5-methylpyrrolidin-2-one

Cross-Validation of In Vitro Fragment Screening Assays: A Comparative Guide Using 5-(Aminomethyl)-5-methylpyrrolidin-2-one As a Senior Application Scientist, navigating the hit-to-lead phase of Fragment-Based Drug Discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro Fragment Screening Assays: A Comparative Guide Using 5-(Aminomethyl)-5-methylpyrrolidin-2-one

As a Senior Application Scientist, navigating the hit-to-lead phase of Fragment-Based Drug Discovery (FBDD) requires a rigorous, multi-tiered approach to assay validation. Low-molecular-weight fragments typically exhibit weak target affinities ( Kd​ in the μM to mM range), making primary screening highly susceptible to false positives driven by colloidal aggregation or promiscuous binding[1].

This guide provides an objective comparison of three orthogonal in vitro assay modalities—Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Saturation Transfer Difference NMR (STD-NMR)—using 5-(Aminomethyl)-5-methylpyrrolidin-2-one (AMMP) as a model screening scaffold. AMMP (CAS: 1611473-81-4) is a highly soluble, Rule-of-Three compliant fragment (MW 128.17 Da free base; 164.63 Da HCl salt) featuring a privileged pyrrolidinone core and a primary amine, making it an ideal candidate for evaluating assay sensitivity and cross-validation workflows[2].

Assay Modality Comparison

To build a self-validating screening cascade, one must understand the physical causality behind each assay. No single technique provides a complete picture of fragment behavior; therefore, orthogonal cross-validation is mandatory[3].

Table 1: Quantitative Comparison of In Vitro Fragment Screening Assays

Assay ModalityPrimary OutputThroughputTarget Consumption Kd​ Sensitivity RangeFalse Positive Risk Profile
DSF (Thermal Shift) ΔTm​ (°C)High (384-well)Low (~1-2 μg /well) μM to low mM High: Lipophilic aggregators can directly bind the fluorescent dye[4].
SPR (Biosensor) Kd​ , Kinetics, StoichiometryMediumVery Low (Immobilized) nM to mM Medium: Super-stoichiometric binding and non-specific matrix interactions[5].
STD-NMR Binding EpitopeLowHigh (~50 μM /sample) μM to mM Low: Direct observation of ligand in solution; gold standard for validation[6].

The Orthogonal Cross-Validation Workflow

The standard FBDD triage cascade begins with a high-throughput thermal shift assay, followed by kinetic profiling, and concludes with structural binding validation[7].

FBDD_Workflow Start Fragment Library (incl. AMMP) DSF Primary Screen: DSF (Thermal Shift) Start->DSF SPR Secondary Screen: SPR (Kinetics & Affinity) DSF->SPR ΔTm > 0.5°C FalsePos Discard False Positives (Aggregators) DSF->FalsePos No Shift / High Background NMR Orthogonal Validation: NMR (Binding Mode) SPR->NMR 1:1 Dose-Response SPR->FalsePos Super-stoichiometric Hit Validated Lead Scaffold NMR->Hit Positive STD Effect NMR->FalsePos No STD Signal

Fig 1: FBDD cross-validation cascade triaging AMMP from primary screen to validated hit.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that artifacts are caught early in the analytical process.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stabilization of a target protein upon ligand binding. We utilize SYPRO Orange, an environmentally sensitive dye whose quantum yield increases dramatically when exposed to the hydrophobic core of an unfolding protein[4].

  • Causality & Self-Validation: If AMMP stabilizes the folded state, more thermal energy is required to expose the core residues, shifting the melting temperature ( Tm​ ) higher. However, if AMMP forms colloidal aggregates, it will prematurely interact with the dye. A high initial fluorescence at 20°C is a self-validating indicator of a false positive[8].

  • Step 1: Prepare the assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl.

  • Step 2: Prepare the assay mix in a 384-well PCR plate: 2 μM target protein, 5x SYPRO Orange, and 1 mM AMMP (Ensure final DMSO concentration is strictly normalized to 1%).

  • Step 3: Run a thermal ramp from 20°C to 95°C at a rate of 1°C/min using a real-time PCR instrument, monitoring fluorescence (Ex: 490 nm, Em: 530 nm)[9].

  • Step 4: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​≥0.5∘C compared to the DMSO vehicle control indicates a primary hit.

Protocol 2: Surface Plasmon Resonance (SPR)

Because AMMP is a low-molecular-weight fragment (128 Da), the theoretical maximum response ( Rmax​ ) on a biosensor is inherently low. SPR provides real-time, label-free detection to confirm the stoichiometry and reversibility of the interaction[10].

  • Causality & Self-Validation: To achieve a detectable signal, the target immobilization level must be high (~3000-5000 RU). However, this high density increases the risk of mass transport limitations. Therefore, a high flow rate (50 μL/min ) is strictly required to ensure the observed kinetics reflect true binding events rather than diffusion artifacts[5]. Furthermore, monitoring the sensorgram shape acts as a built-in quality control: square-wave responses indicate 1:1 rapid equilibrium binding, whereas continuous upward drifting indicates promiscuous aggregation[1].

  • Step 1: Covalently immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Step 2: Prepare a 2-fold dilution series of AMMP from 62.5 μM to 2 mM in running buffer (matched exactly to 1% DMSO to prevent bulk refractive index shifts).

  • Step 3: Inject the AMMP series at 50 μL/min with a 30-second contact time and a 60-second dissociation phase.

  • Step 4: Because fragments typically exhibit rapid on/off rates, kinetic fitting is often inappropriate. Instead, plot the steady-state response ( Req​ ) against AMMP concentration and fit to a 1:1 Langmuir binding isotherm to derive the Kd​ .

Protocol 3: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for orthogonal validation. It relies on the Nuclear Overhauser Effect (NOE) to detect direct ligand-target binding in solution[6].

  • Causality & Self-Validation: By selectively irradiating the protein's aliphatic protons (-0.5 ppm)—a region where AMMP has no resonances—magnetization propagates through the protein network. When AMMP binds, magnetization transfers to the fragment. Because fragments possess rapid off-rates, the saturated AMMP quickly exchanges back into the bulk solution, accumulating a detectable signal over the saturation time[7]. The inclusion of an off-resonance control (irradiation at 40 ppm) ensures that any observed signal is strictly due to protein-ligand transfer, not direct irradiation of the fragment.

  • Step 1: Prepare the NMR sample containing 50 μM target protein and 2 mM AMMP in deuterated buffer (50 mM phosphate, 150 mM NaCl, 99.9% D2​O , pD 7.4).

  • Step 2: Acquire data using a train of Gaussian pulses for selective saturation (typically 2 seconds saturation time).

  • Step 3: Record both on-resonance (-0.5 ppm) and off-resonance (40 ppm) spectra.

  • Step 4: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive peaks corresponding to the pyrrolidinone ring and methyl protons of AMMP in the difference spectrum definitively confirm specific binding and map the binding epitope.

References[8] Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PubMed.https://pubmed.ncbi.nlm.nih.gov/31854230/[9] Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. PubMed.https://pubmed.ncbi.nlm.nih.gov/34057451/[2] A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed.https://pubmed.ncbi.nlm.nih.gov/24157548/[5] Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed.https://pubmed.ncbi.nlm.nih.gov/37714421/[10] SPR-based fragment screening: advantages and applications. PubMed.https://pubmed.ncbi.nlm.nih.gov/20443750/[4] Theory and applications of differential scanning fluorimetry in early-stage drug discovery. PubMed.https://pubmed.ncbi.nlm.nih.gov/32002693/[1] Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ACS Publications.https://pubs.acs.org/doi/10.1021/jm800411m[6] NMR-Fragment Based Virtual Screening: A Brief Overview. MDPI.https://www.mdpi.com/1420-3049/23/2/236[7] The rise of NMR-integrated fragment-based drug discovery in China. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150393/[3] Fragment-based drug discovery: A graphical review. ResearchGate.https://www.researchgate.net/publication/383921319_Fragment-based_drug_discovery_A_graphical_review

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)-5-methylpyrrolidin-2-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Aminomethyl)-5-methylpyrrolidin-2-one, a compound that, while integral to certain research applications, requires careful management due to its potential hazards. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-(Aminomethyl)-5-methylpyrrolidin-2-one should always be consulted, data for structurally similar compounds, such as its hydrochloride salt, indicate several potential hazards.[1] These include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 5-(Aminomethyl)-5-methylpyrrolidin-2-one for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.

  • Hand Protection: Wear chemically resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[2]

Work Area Preparation:

  • Ensure a chemical fume hood is used for all transfers and manipulations of the waste.

  • Have a chemical spill kit readily accessible.

  • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[3]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.

A material is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on the available data for similar compounds, waste containing 5-(Aminomethyl)-5-methylpyrrolidin-2-one should be treated as hazardous waste due to its toxicological properties.

Segregation is Key: Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(Aminomethyl)-5-methylpyrrolidin-2-one.

DisposalWorkflow start Start: Have 5-(Aminomethyl)-5-methylpyrrolidin-2-one Waste ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe Initiate Disposal characterize Characterize Waste: Treat as Hazardous (Toxic) segregate Segregate Waste: Keep separate from other chemical waste streams characterize->segregate ppe->characterize container Select Compatible Container: Clearly labeled, leak-proof, with a secure lid segregate->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards container->label_waste store Store Temporarily: In designated Satellite Accumulation Area (SAA) label_waste->store dispose Arrange for Disposal: Contact EHS for pickup by a licensed waste facility store->dispose Follow institutional protocols end End: Waste Properly Disposed dispose->end

Caption: Disposal workflow for 5-(Aminomethyl)-5-methylpyrrolidin-2-one.

Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Container Selection: Choose a waste container that is compatible with 5-(Aminomethyl)-5-methylpyrrolidin-2-one. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[6] The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[5] The label should also include:

    • The full chemical name: "5-(Aminomethyl)-5-methylpyrrolidin-2-one"

    • The approximate concentration and volume of the waste.

    • The primary hazard(s): "Toxic," "Irritant."

    • The date the waste was first added to the container.

Step 2: Waste Accumulation

  • Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid splashing.

  • Container Closure: Keep the waste container closed at all times except when adding waste.[6][7] Leaving a funnel in the opening is not an acceptable practice.[6]

  • Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[8]

Step 3: Temporary Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[8] This area should be near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation in Storage: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][5]

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for the maximum allowable time according to your institution's policies (often 180 days for small quantity generators), contact your Environmental Health and Safety (EHS) office to arrange for pickup.[4]

  • Licensed Disposal Facility: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

Empty Container Disposal

Empty containers that once held 5-(Aminomethyl)-5-methylpyrrolidin-2-one must also be handled with care.

  • Triple Rinsing: An empty container that held this chemical should be triple rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble).[8][10]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10]

  • Final Disposal of Container: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.[8][10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and EHS office immediately.

  • Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE may clean it up using a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.[3] Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Summary of Disposal and Safety Information

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Toxic, Irritant)Based on data from similar compounds, precautionary principle applies. Ensures compliance with EPA regulations.[1]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye irritation and potential toxic exposure.[3]
Handling Area Chemical Fume HoodMinimizes inhalation exposure to potentially harmful vapors or aerosols.[11]
Waste Container Labeled, sealed, compatible material (HDPE, Glass)Prevents leaks, spills, and reactions. Ensures proper identification and handling.[6][8]
Storage Designated Satellite Accumulation Area, Secondary ContainmentEnsures safe, temporary storage and contains potential leaks.[7][8]
Disposal Method Via institutional EHS to a licensed hazardous waste facilityEnsures "cradle-to-grave" management in compliance with federal and state regulations.[9]
Spill Cleanup Use chemical spill kit, treat cleanup materials as hazardous wasteContains the spill and prevents further contamination or exposure.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. The principles of chemical hygiene and proper waste management are not merely regulatory hurdles; they are fundamental to the integrity of our scientific pursuits.

References

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Aclarity. [Link]

  • 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Safety Data Sheet. ABX advanced biochemical compounds. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • MATERIAL SAFETY DATA SHEET. Acros Organics. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

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Handling

Personal protective equipment for handling 5-(Aminomethyl)-5-methylpyrrolidin-2-one

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel or specialized reagents like 5-(Aminomethyl)-5-methylpyrrolidin-2-one requires a proacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel or specialized reagents like 5-(Aminomethyl)-5-methylpyrrolidin-2-one requires a proactive and informed approach to personal protection. This guide is structured not as a rigid checklist, but as a dynamic risk assessment framework. My goal is to empower you, my fellow scientists, to move beyond simply wearing PPE and to cultivate a deep, intuitive understanding of why each piece is critical, ensuring that your focus remains on your research, confident in your safety.

Foundational Safety: Understanding the Hazard Profile

Before any protective equipment is selected, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-(Aminomethyl)-5-methylpyrrolidin-2-one may not be widely available, data for its hydrochloride salt provides critical insight into the potential risks. This data, sourced from notified classifications, serves as our primary guide for risk assessment[1].

The hydrochloride salt of this compound is classified with several key hazards that dictate our protective strategy[1]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation, drowsiness, or dizziness.

This profile indicates that the primary routes of exposure are dermal contact, inhalation, and eye contact. Therefore, our PPE strategy must create a robust, multi-layered barrier to mitigate these risks.

Hazard Classification (for Hydrochloride Salt) GHS Hazard Code Implication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Requires full skin and respiratory protection to prevent absorption and inhalation[1].
Skin IrritationH315Mandates the use of chemically resistant gloves and a lab coat to prevent direct contact[1].
Eye IrritationH319Requires splash-proof goggles and, for larger quantities or splash risks, a face shield[1].
Specific Target Organ Toxicity (Single Exposure)H336Necessitates handling within a ventilated enclosure (fume hood) and may require respiratory protection[1].

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. The most effective way to reduce exposure is to use engineering controls that isolate the hazard from the user[2].

  • Primary Engineering Control: All handling of 5-(Aminomethyl)-5-methylpyrrolidin-2-one, especially when in solid/powder form or when heated, must be conducted within a certified chemical fume hood. This minimizes inhalation exposure by capturing vapors and airborne particles at the source[2].

  • Administrative Controls: Never work alone when handling this compound. Ensure that eyewash stations and safety showers are unobstructed and located nearby[3]. Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion[2].

A Multi-Barrier PPE Strategy: From Head to Toe

Based on the hazard profile, a comprehensive PPE ensemble is required. The selection of specific items should be guided by the task being performed.

cluster_start Task Risk Assessment cluster_ppe PPE Selection Logic Start Identify Task: - Weighing Solid - Dissolving - Reaction Transfer Engineering Work in Fume Hood? Start->Engineering Form Solid or Liquid? Engineering->Form Yes Respirator NIOSH-Approved Respirator (If hood unavailable or for spills) Engineering->Respirator No Splash High Splash Potential? Form->Splash Gloves Chemically Resistant Gloves (e.g., Nitrile) Form->Gloves Coat Lab Coat Form->Coat Goggles Chemical Splash Goggles Splash->Goggles No FaceShield Goggles + Face Shield Splash->FaceShield Yes

Caption: PPE Selection Workflow for Handling 5-(Aminomethyl)-5-methylpyrrolidin-2-one.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1].

  • Minimum Requirement: Indirect-vent, impact- and splash-resistant chemical goggles are mandatory at all times[2]. Standard safety glasses do not provide an adequate seal against splashes or vapors.

  • Enhanced Protection: When transferring solutions, working with larger quantities (>5g), or performing any operation with a heightened risk of splashing, wear a full-face shield in addition to chemical goggles[2]. Contact lenses should be avoided as they can trap and concentrate irritants against the eye.

Skin and Body Protection

The compound is harmful upon skin contact and causes irritation[1].

  • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the manufacturer's glove compatibility charts. Always double-glove when handling concentrated solutions. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected[4].

  • Lab Coat: A standard cotton/polyester lab coat is required to protect street clothes and skin from minor spills and contamination. Ensure the coat is fully buttoned with sleeves rolled down[2].

  • Apron: For tasks involving significant splash potential, such as large-scale transfers or reaction workups, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

Inhalation of dust or vapors can cause respiratory irritation and other systemic effects[1].

  • Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection.

  • Secondary Control: In the event of a large spill, ventilation failure, or when weighing fine powders outside of a containment hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor/particulate) must be used[2][5]. All personnel requiring respirator use must be properly fit-tested and trained in accordance with institutional and regulatory standards.

Procedural Guidance: PPE in Practice

Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol

  • Donning (Putting On):

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on eye and face protection.

    • Gloves: Put on the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

  • Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

    • Outer Gloves (if used): Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately in a designated hazardous waste container.

    • Lab Coat: Unbutton the lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated area for lab laundry.

    • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

    • Inner Gloves: Remove the final pair of gloves using the same technique as before (glove-to-glove contact).

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water[2].

Decontamination and Disposal

All disposable PPE (gloves, etc.) contaminated with 5-(Aminomethyl)-5-methylpyrrolidin-2-one must be considered hazardous waste.

  • Collect all contaminated solid waste in a clearly labeled, sealed waste container.

  • Do not reuse disposable gloves.

  • Non-disposable items like goggles and face shields should be decontaminated according to your institution's standard procedures.

Emergency Response Protocols

In case of accidental exposure, immediate and correct action is crucial.

cluster_start Exposure Event cluster_actions Immediate Actions cluster_end Follow-Up Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation FlushSkin Remove contaminated clothing. Flush with water for 15 min. Skin->FlushSkin FlushEye Flush eyes at eyewash station for at least 15 minutes. Eye->FlushEye FreshAir Move to fresh air immediately. Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention. Bring SDS. FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical

Sources

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